![molecular formula C9H9NO2 B1440191 7-Amino-3-hydroxy-2,3-dihydro-1H-inden-1-one CAS No. 352000-78-3](/img/structure/B1440191.png)
7-Amino-3-hydroxy-2,3-dihydro-1H-inden-1-one
Overview
Description
7-Amino-3-hydroxy-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C9H9NO2 . It is a derivative of 1-indanones, which have a broad range of biological activity .
Synthesis Analysis
The synthesis of 1-indanones, including 7-Amino-3-hydroxy-2,3-dihydro-1H-inden-1-one, has been extensively studied. More than 100 synthetic methods utilizing carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols, etc., as starting materials, have been performed . A commonly used reaction in this area is the Nazarov reaction, which employs α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids .Molecular Structure Analysis
The linear formula of 7-Amino-3-hydroxy-2,3-dihydro-1H-inden-1-one is C9H9NO2 . The molecular weight is 163.17 g/mol.Scientific Research Applications
Comprehensive Analysis of 7-Amino-3-hydroxy-2,3-dihydro-1H-inden-1-one Applications:
Anti-HIV Research
Indole derivatives have been reported to show potential in anti-HIV research. Molecular docking studies of novel indolyl and oxochromenyl xanthenone derivatives have been performed to explore their anti-HIV-1 capabilities .
Antibacterial and Antifungal Properties
Derivatives of 2,3-dihydro-1H-inden-1-one, which share a similar structure with 7-Amino-3-hydroxy-2,3-dihydro-1H-inden-1-one, have been synthesized and tested for their antibacterial and antifungal properties. These studies include structure–activity relationship analyses to understand the compound’s effectiveness .
Organic Electronics
The indane scaffold, closely related to the compound , is used in organic electronics due to its favorable electronic properties. This includes applications in photopolymerization, optical sensing, and non-linear optical (NLO) applications .
Medicinal Chemistry
Indane derivatives are a privileged scaffold in medicinal chemistry. They are used in the synthesis of various therapeutic agents due to their structural versatility and biological activity .
properties
IUPAC Name |
7-amino-3-hydroxy-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c10-6-3-1-2-5-7(11)4-8(12)9(5)6/h1-3,7,11H,4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKELERWEBOXGSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C1=O)C(=CC=C2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670629 | |
Record name | 7-Amino-3-hydroxy-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-3-hydroxy-2,3-dihydro-1H-inden-1-one | |
CAS RN |
352000-78-3 | |
Record name | 7-Amino-3-hydroxy-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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